Home > Products > Screening Compounds P8758 > Pyroglutamyl-histidyl-glycine
Pyroglutamyl-histidyl-glycine - 69275-10-1

Pyroglutamyl-histidyl-glycine

Catalog Number: EVT-313135
CAS Number: 69275-10-1
Molecular Formula: C13H17N5O5
Molecular Weight: 323.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyroglutamyl-histidyl-glycine is naturally occurring in various biological systems and can be synthesized through specific chemical processes. It falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. The classification of this compound highlights its potential as a therapeutic agent, particularly in cancer research and appetite regulation.

Synthesis Analysis

The synthesis of pyroglutamyl-histidyl-glycine typically involves several methods, primarily focusing on the stepwise assembly of its constituent amino acids. Common approaches include:

  • Solid-phase peptide synthesis: This method allows for the sequential addition of protected amino acids to a solid support, facilitating purification steps.
  • Liquid-phase synthesis: Involves the combination of amino acids in solution, often requiring protection and deprotection steps to ensure selectivity during the coupling reactions.

Technical details reveal that protecting groups are crucial during synthesis to prevent unwanted side reactions. For instance, N-terminal protection can be achieved using groups such as t-butyloxycarbonyl or benzyloxycarbonyl . The final product is purified using techniques like high-performance liquid chromatography to ensure high purity levels.

Molecular Structure Analysis

The molecular structure of pyroglutamyl-histidyl-glycine can be represented as follows:

  • Chemical formula: C₁₁H₁₄N₄O₃
  • Molecular weight: Approximately 258.25 g/mol

The structure consists of a pyroglutamic acid moiety at the N-terminus, followed by histidine and glycine. This arrangement is significant for its biological activity, particularly in modulating cellular responses within specific tissues.

Chemical Reactions Analysis

Pyroglutamyl-histidyl-glycine participates in various chemical reactions that underscore its biological functions:

  • Degradation pathways: The peptide can undergo hydrolysis, leading to the release of its constituent amino acids under certain conditions.
  • Receptor interactions: It has been shown to interact with specific receptors involved in cellular signaling pathways that regulate mitosis and apoptosis.

Technical insights into these reactions indicate that pyroglutamyl-histidyl-glycine's activity as an antimitotic agent may involve modulation of cyclic AMP levels in colonic epithelial cells .

Mechanism of Action

The mechanism by which pyroglutamyl-histidyl-glycine exerts its effects involves several processes:

  1. Inhibition of DNA synthesis: Research indicates that this tripeptide inhibits DNA synthesis in colon epithelial cells by interfering with cell cycle progression.
  2. Regulation of signaling pathways: It modulates cyclic AMP levels, influencing cellular responses related to growth and differentiation .

Data from studies suggest that these mechanisms contribute to its role as a negative feedback regulator in colon cell proliferation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyroglutamyl-histidyl-glycine are essential for understanding its behavior in biological systems:

  • Solubility: It is generally soluble in water and polar solvents.
  • Stability: The stability of the peptide can vary based on pH and temperature conditions; it tends to be more stable under neutral pH conditions.
  • Melting point: Specific melting point data may vary but generally falls within the range typical for small peptides.

These properties are critical for its application in scientific research and potential therapeutic uses.

Applications

Pyroglutamyl-histidyl-glycine has several notable applications:

  • Cancer research: Its role as an antimitotic agent makes it a candidate for further investigation in cancer therapies aimed at inhibiting tumor growth.
  • Appetite regulation studies: Although initial studies suggested anorectic effects, ongoing research may explore its potential implications in metabolic disorders.
  • Biochemical assays: As a model compound, it serves as a tool for studying peptide interactions and functions within biological systems .
Introduction to Pyroglutamyl-Histidyl-Glycine in Biomedical Research

Historical Discovery and Initial Hypotheses on Endogenous Roles

The tripeptide pyroglutamyl-histidyl-glycine (pEHG) was first isolated in 1978 from the urine of patients with severe anorexia nervosa, leading researchers to hypothesize it functioned as an endogenous appetite-suppressing agent. Initial studies by Trygstad et al. proposed that elevated urinary levels of pEHG correlated with pathological anorexia, suggesting it might mediate central feeding inhibition pathways. This discovery positioned pEHG as a potential neuroregulatory peptide and spurred investigations into its therapeutic applications for obesity [3] [6].

By the late 1970s, patents emerged describing synthetic methods for producing pEHG, emphasizing its "anorexigenic properties" and potential as an anti-obesity therapeutic. Norwegian Patent NO147601B detailed procedures for synthesizing the tripeptide, explicitly referencing its discovery in anorexic patients and proposed mechanism for weight control [6]. This historical context reflects the biomedical research paradigm of the era, where bioactive peptides were frequently investigated as singular causative agents or therapeutic silver bullets without full consideration of tissue-specific effects [7].

Evolution of Research Paradigms: From Anorexigenic Claims to Tissue-Specific Antimitotic Identification

The initial anorexigenic hypothesis underwent rigorous scrutiny in the early 1980s through controlled animal studies. Bauce and Elliott (1981) synthesized pEHG and administered it to mice, finding no significant alteration in food intake compared to controls. Concurrently, Nance et al. (1979) demonstrated that both central and peripheral pEHG administration failed to induce anorexia in standardized feeding models, directly contradicting earlier observational claims [3]. This marked a critical shift in the research paradigm:

Table 2: Evolution of pEHG Research Paradigms

PeriodDominant ParadigmKey EvidenceMethodological Approach
1978–1980Anorexigenic peptideUrinary peptide correlation with anorexia nervosaObservational biomarker studies
1981–1990Disputed bioactivitySynthetic pEHG shows no feeding effects in vivoControlled interventional studies
2004–presentTissue-specific antimitoticcAMP modulation in colonic epithelial cellsCell-based mechanistic assays

The pivotal paradigm shift occurred in 2004 when Reichelt et al. published mechanistic evidence redefining pEHG as a colon-specific negative feedback regulator of epithelial cell proliferation. Using non-tumorigenic YAMC (mouse colon mucosa) cells, they demonstrated that physiological concentrations (1 nM) of pEHG rapidly increased intracellular cAMP by 5–10 minutes without altering cytosolic Ca²⁺ or expression of early response genes (c-fos, egr-1, fosB). Crucially, this effect was absent in human hepatoma (HepG2) cells, indicating tissue specificity. The study proposed that pEHG acts via a G protein-coupled receptor (GPCR) to modulate cAMP, a fundamental cell cycle regulator [1] [3].

This redefinition reflected broader advancements in peptide research methodologies:

  • Transition from whole-organism to cell-type-specific assays: Earlier feeding studies measured gross behavioral outputs, while post-2004 research employed isolated cell lines to pinpoint tissue-level mechanisms [1].
  • Second messenger quantification: Direct measurement of cAMP via protein binding assays provided mechanistic plausibility absent in earlier descriptive studies [1].
  • Loss of interest in neurological effects: Post-2004 literature abandoned anorexia hypotheses, focusing exclusively on pEHG’s role in gastrointestinal homeostasis and potential applications in colorectal cancer prevention [1] [3].

Table 3: Documented Biological Activities of pEHG

Biological ActivityExperimental SystemConcentrationKey Parameters MeasuredResult
cAMP modulationYAMC colonic epithelial cells1 nMIntracellular cAMP accumulation↑ within 5–10 min [1]
Antimitotic activityEx vivo colon epitheliumNot specifiedMitotic index measurementInhibition of cell division [3]
Anorexigenic effectMurine feeding modelsVariedFood intake/weight changeNo significant effect [3]

The trajectory of pEHG research exemplifies how epistemological shifts in biomedicine – from correlation-based observational biology to mechanism-driven molecular pharmacology – can radically redefine a molecule’s biological significance. pEHG evolved from a contested neuropeptide to a validated tissue-specific regulator, underscoring the importance of methodological rigor and contextual specificity in peptide research [7].

Properties

CAS Number

69275-10-1

Product Name

Pyroglutamyl-histidyl-glycine

IUPAC Name

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)/t8-,9-/m0/s1

InChI Key

GVCTYSKUHKXJDZ-IUCAKERBSA-N

SMILES

C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)O

Synonyms

anorexigenic peptide
colon mitosis inhibitor
pGlu-His-Gly
pGlu-His-Gly-OH
Pyr-His-Gly
pyro-Glu-His-Gly-OH
pyroGlu-His-GlyOH
pyroglutamyl-histidyl-glycine
Ro 14-61332

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.